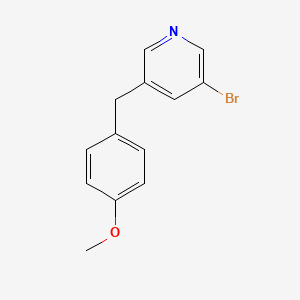

3-Bromo-5-(4-methoxybenzyl)pyridine

Description

3-Bromo-5-(4-methoxybenzyl)pyridine is a brominated pyridine derivative featuring a 4-methoxybenzyl substituent at the 5-position. The compound is synthesized via nucleophilic substitution reactions, such as the coupling of 3,5-dibromopyridine with 4-methoxybenzyl alcohol under basic conditions (e.g., sodium hydride in DMSO at 90°C) . This intermediate is pivotal in medicinal chemistry, particularly for developing cholinergic drugs and modulators of biological targets like mGluR5 .

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

3-bromo-5-[(4-methoxyphenyl)methyl]pyridine |

InChI |

InChI=1S/C13H12BrNO/c1-16-13-4-2-10(3-5-13)6-11-7-12(14)9-15-8-11/h2-5,7-9H,6H2,1H3 |

InChI Key |

VXPIUNLOQPZPME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methoxybenzyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methoxybenzyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxybenzyl group.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-Bromo-5-(4-methoxybenzyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituent at the 5-position of the pyridine ring. Below is a comparative analysis:

*Estimated based on analogs.

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., methoxy in 4-methoxybenzyl) enhance stability and modulate reactivity in cross-coupling reactions, making them suitable for drug intermediates . In contrast, electron-withdrawing groups (e.g., fluorophenoxy) may reduce nucleophilicity but improve metabolic stability .

- Steric Influence : Bulky substituents like tetrahydropyran-4-yloxy or dimethoxymethyl may hinder reactivity in certain synthetic pathways .

Key Observations:

Biological Activity

3-Bromo-5-(4-methoxybenzyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H12BrN

- Molecular Weight : 262.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to modulate signaling pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines. For example, it has been tested against breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating significant cytotoxicity.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been evaluated against various bacterial strains, revealing effective inhibitory concentrations that suggest potential as an antibacterial agent.

Study on Anticancer Properties

A study conducted by Zhang et al. assessed the anticancer efficacy of this compound in a panel of cancer cell lines. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for drug development.

Antimicrobial Evaluation

In another investigation, the compound was tested for its antimicrobial properties using agar diffusion methods. Results indicated that it had a comparable effect to traditional antibiotics, suggesting its utility in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.